N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782907
InChI: InChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2
SMILES:
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.4 g/mol

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC17782907

Molecular Formula: C12H14N2O2S2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide -

Specification

Molecular Formula C12H14N2O2S2
Molecular Weight 282.4 g/mol
IUPAC Name N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2
Standard InChI Key YPQIXPWBGUDEGE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises:

  • Thiophene ring: A five-membered aromatic heterocycle with one sulfur atom.

  • Sulfonamide group: A functional group (-SO₂NH-) known for its role in drug-receptor interactions.

  • 2-Amino-2-phenylethyl side chain: A chiral center with a primary amine and phenyl group, potentially influencing stereoselective binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₂H₁₄N₂O₂S₂
Molecular weight282.38 g/mol
SMILESC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N
InChIKeyYPQIXPWBGUDEGE-UHFFFAOYSA-N

The hydrochloride salt form (CAS 1423033-23-1) adds a chlorine atom, resulting in a molecular weight of 318.84 g/mol .

Stereochemical Considerations

The presence of a chiral center at the 2-amino-2-phenylethyl group implies possible enantiomeric forms. No experimental data on optical activity or resolution methods are available, necessitating chiral chromatography or asymmetric synthesis for future studies .

Predicted Physicochemical Behavior

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predictions for adducts provide insights into gas-phase behavior, critical for mass spectrometry-based quantification:

Table 2: Predicted CCS Values (Ų)

Adductm/zCCS
[M+H]⁺283.05696160.1
[M+Na]⁺305.03890168.5
[M-H]⁻281.04240163.4
Data sourced from PubChem predictions .

The ±5 Ų variation between adducts suggests conformational flexibility under ionization, which may impact analytical method development.

Solubility and Stability

While experimental logP or pKa values are unavailable, the sulfonamide group (pKa ~10–11) and primary amine (pKa ~9–10) imply pH-dependent solubility. The hydrochloride salt likely enhances aqueous solubility at physiological pH .

Synthetic Pathways and Purification

Proposed Synthesis

A plausible route involves:

  • Sulfonation of thiophene with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.

  • Reaction with 1,2-diamino-1-phenylethane under basic conditions.

  • Hydrochloride salt formation via HCl treatment .

Table 3: Critical Reaction Parameters

StepReagents/ConditionsYield*
1ClSO₃H, 0–5°C, 2 hr65–75%
2Et₃N, DCM, RT, 12 hr50–60%
3HCl (gas), Et₂O, 0°C85–90%
Theoretical yields based on analogous syntheses .
CodeRecommendation
P261Avoid inhalation of dust
P280Wear gloves/eye protection
P305Rinse eyes immediately if exposed
Adapted from GHS guidelines .

Future Research Directions

  • Pharmacokinetic Profiling: Assess metabolic stability using human liver microsomes.

  • Target Deconvolution: High-throughput screening against kinase or GPCR panels.

  • Salt Optimization: Compare hydrochloride, mesylate, and phosphate salts for bioavailability.

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